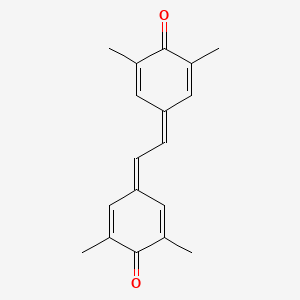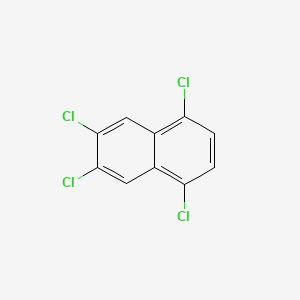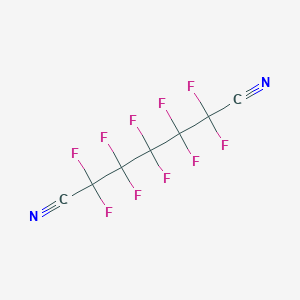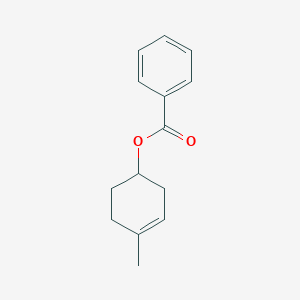
4-Methyl-2,6-octadiene-4,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2,6-octadiene-4,5-diol is an organic compound with the molecular formula C9H16O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. This compound is known for its unique structure, which includes a methyl group and two double bonds in its carbon chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,6-octadiene-4,5-diol typically involves the reaction of 4-methyl-2,6-octadiene with a suitable oxidizing agent to introduce the hydroxyl groups. One common method is the hydroboration-oxidation reaction, where the double bonds in 4-methyl-2,6-octadiene react with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration-oxidation processes or other catalytic oxidation methods. The choice of method depends on factors such as yield, cost, and environmental impact.
化学反応の分析
Types of Reactions
4-Methyl-2,6-octadiene-4,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products
Oxidation: Formation of 4-methyl-2,6-octadiene-4,5-dione.
Reduction: Formation of 4-methyl-2,6-octane-4,5-diol.
Substitution: Formation of 4-methyl-2,6-octadiene-4,5-dichloride.
科学的研究の応用
4-Methyl-2,6-octadiene-4,5-diol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Methyl-2,6-octadiene-4,5-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The double bonds in the compound may also participate in reactions with other biomolecules, affecting cellular processes.
類似化合物との比較
Similar Compounds
2,6-Octadiene-4,5-diol: Lacks the methyl group present in 4-Methyl-2,6-octadiene-4,5-diol.
2,6-Dimethyl-2,6-octadiene: Contains two methyl groups and lacks hydroxyl groups.
3,7-Dimethyl-2,6-octadiene: Similar structure but with different positions of methyl groups.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl groups and double bonds, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
特性
CAS番号 |
56335-74-1 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC名 |
4-methylocta-2,6-diene-4,5-diol |
InChI |
InChI=1S/C9H16O2/c1-4-6-8(10)9(3,11)7-5-2/h4-8,10-11H,1-3H3 |
InChIキー |
NXBKPRBBLDQSOD-UHFFFAOYSA-N |
正規SMILES |
CC=CC(C(C)(C=CC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


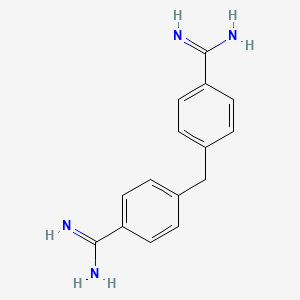
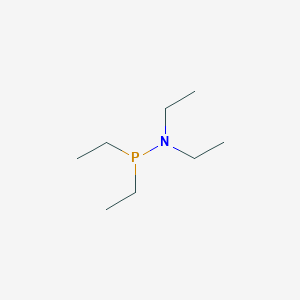

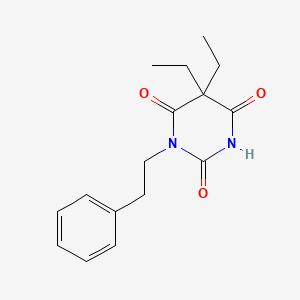
![Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B13801788.png)
![2-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13801793.png)

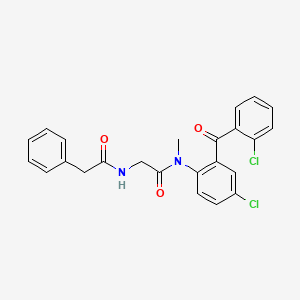
![Ethanol, 2-[butyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]-](/img/structure/B13801800.png)
